Methyl 5-bromo-2-fluorobenzoate
Description
Methyl 5-bromo-2-fluorobenzoate (CAS: 57381-59-6) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . The compound features a benzoate ester backbone substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. It is typically stored at room temperature in a dry, sealed environment to prevent degradation .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic compounds are critical for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
methyl 5-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPSTSVRPCTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615574 | |
| Record name | Methyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-59-6 | |
| Record name | Methyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-fluorobenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates such as 5-azido-2-fluorobenzoate.
Reduction: The major product is 5-bromo-2-fluorobenzyl alcohol.
Oxidation: The major product is 5-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluorobenzoate depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating biological pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 5-bromo-2-fluorobenzoate are compared below based on substituent patterns, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Ester Group Variations: Ethyl 5-bromo-2-fluorobenzoate (ethyl ester) has a higher molecular weight (247.06 vs. Methyl 4-chloro-2-methylbenzoate lacks bromine but includes a methyl group, reducing steric hindrance and reactivity in halogen-specific reactions .
Substituent Effects :
- Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate introduces a reactive bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution) .
- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate incorporates a trifluoromethyl group, enhancing electron-withdrawing effects and stability in harsh reaction conditions .
Regiochemical Differences :
- Methyl 3-bromo-2-fluorobenzoate shifts the bromine to the 3-position, altering steric and electronic properties for targeted synthesis pathways .
Table 2: Solubility and Stability Data*
*Note: Solubility data inferred from structural analogs and general ester behavior.
Biological Activity
Methyl 5-bromo-2-fluorobenzoate (CAS No. 57381-59-6) is an organic compound characterized by its unique structural features, which include a benzene ring substituted with bromine at the 5-position and fluorine at the 2-position, along with a methoxy carbonyl group. This configuration contributes to its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound has garnered interest due to its possible interactions with various biological systems, particularly regarding its pharmacological properties.
- Molecular Formula : CHBrF O
- Molecular Weight : 233.03 g/mol
- Structural Features :
- Bromine and fluorine substituents enhance reactivity.
- Methoxy carbonyl group may influence biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its halogenated structure, which allows for significant interactions with biological targets. The presence of bromine and fluorine atoms can enhance the compound's binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may influence enzyme activity through competitive inhibition or by acting as a substrate.
- Receptor Binding : Its unique structure allows it to bind effectively to specific receptors, altering physiological responses.
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities in various studies. For instance, derivatives of fluorobenzoates often show efficacy against pathogenic bacteria and fungi, indicating potential for therapeutic applications in treating infections .
-
Molecular Docking Studies :
- In silico studies using molecular docking techniques have indicated that this compound can form stable complexes with fungal proteins, suggesting its potential as a drug candidate for antifungal therapies. Binding energies recorded during these studies were notably favorable, with values around -5.00 kcal/mol, indicating strong interactions with target proteins .
- Toxicity Predictions :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-5-bromo-2-fluorobenzoate | Amino group addition | Potential antimicrobial effects |
| Methyl 4-amino-3-bromo-2-fluorobenzoate | Different substitution pattern | Varying reactivity and activity |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | Cyano instead of amino | Unique reactivity profile |
This table illustrates how variations in substitution can affect both reactivity and biological activity, highlighting the importance of structural modifications in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
